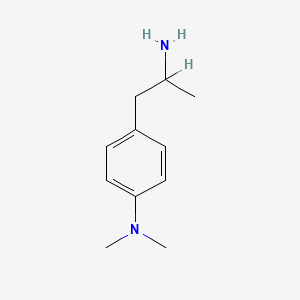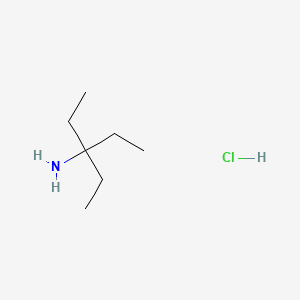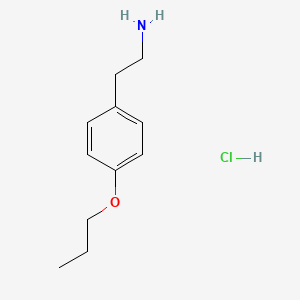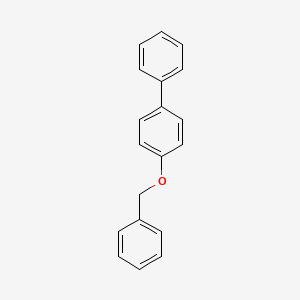
4-ベンジルオキシビフェニル
概要
説明
4-Benzyloxy-biphenyl is a biphenyl derivative that is of interest in various chemical research areas due to its potential applications in material science, organic synthesis, and pharmaceuticals. The compound consists of two phenyl rings connected by a single bond, with one of the rings bearing a benzyloxy substituent. This structural motif is common in a variety of chemical contexts, including the development of luminescent materials, polymer synthesis, and the creation of novel organic compounds with potential biological activity.
Synthesis Analysis
The synthesis of biphenyl derivatives often involves palladium-catalyzed coupling reactions or Friedel–Crafts type polymerizations. For instance, the biphenyl derivative with benzoylphenoxy groups can be synthesized through AlCl3-mediated Friedel–Crafts acylation polymerization, demonstrating high regioselectivity and yielding high molecular weight polyketones . Similarly, novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives have been synthesized by condensing different sodium salts of some 4'-phenyldiazenyl-biphenyl-4-ols with 1-chloro-4-(chloromethyl)benzene, indicating the versatility of biphenyl derivatives in chemical synthesis10.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by these methods, providing insights into the geometry and electronic structure of the molecule . These structural analyses are crucial for understanding the properties and reactivity of biphenyl derivatives.
Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, including chemiluminescence processes and benzannulation reactions. Bicyclic dioxetanes bearing a 4-(benzothiazol-2-yl)-3-hydroxyphenyl group can decompose to emit light, a process that can be promoted by aprotic polar solvents . Additionally, regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates can be achieved through oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, the mesomorphic behavior and transition temperatures of tetrasubstituted benzenes with biphenyl moieties can be studied to understand their liquid crystalline properties . The luminescent properties of coordination compounds based on biphenyl derivatives can also be investigated, revealing potential applications in optoelectronic devices . Furthermore, the synthesis of aromatic poly(ether benzoxazole)s from biphenyl derivatives demonstrates their thermal stability and solubility in organic solvents, which are important properties for polymer materials .
科学的研究の応用
液晶ディスプレイ (LCD)
4-ベンジルオキシビフェニル: は、新規な湾曲型液晶 (LC)の合成における主要な成分です 。これらの LC は、LCD の動作に不可欠なメソモルフィック特性を示します。この化合物は、特定の温度で異なるメソフェーズに遷移する能力を持つため、高速なスイッチング時間と高解像度の画像を備えたディスプレイを作成する上で貴重です。
有機発光ダイオード (OLED)
4-ベンジルオキシビフェニルのビフェニル部分は、OLED の開発に貢献しています 。その構造的特性は、電流が印加されると光を放射する薄膜の形成を促進します。この用途は、より薄く、より効率的かつ柔軟なディスプレイの製造において重要です。
バイオセンサー
バイオセンサー技術では、4-ベンジルオキシビフェニルベースの化合物が、検出システムの感度と特異性を向上させるために使用されます 。これらの化合物は、生体分析物質と反応するように設計することができ、特定の生体分子の存在を示す測定可能な信号を生成します。
有機電界効果トランジスタ (OFET)
4-ベンジルオキシビフェニルの電子特性により、OFET に適した候補となります 。これらのトランジスタは、フレキシブルエレクトロニクスの重要なコンポーネントであり、さまざまな用途向けの軽量で曲げることができる回路を作成するために使用できます。
抗酸化剤と抗菌剤
研究によると、4-ベンジルオキシビフェニルのシッフ塩基配位子から誘導された金属錯体は、強力な抗酸化活性と抗菌活性を示しています 。これらの特性は、酸化ストレスと細菌感染に対抗する新しい薬剤や防腐剤の開発で利用されています。
分子ドッキング研究
4-ベンジルオキシビフェニル誘導体は、分子ドッキング研究で薬物と標的分子間の相互作用を理解するために使用されています 。この用途は、薬物設計と発見において重要であり、研究者は新しい医薬品化合物の有効性と潜在的な副作用を予測するのに役立ちます。
抗菌剤
4-ベンジルオキシビフェニルの構造は、抗菌特性を持つ化合物の合成に利用されてきました 。これらの化合物は、抗生物質耐性菌の増殖という深刻な問題に対する潜在的な解決策として研究されています。
神経障害性疼痛の治療
4-ベンジルオキシビフェニルをベースにしたものも含め、ビフェニル誘導体は、神経障害性疼痛の治療に有望な結果を示しています 。疼痛に関連する生体経路を調節する能力により、新しい鎮痛剤の開発のための興味深い候補となっています。
Safety and Hazards
作用機序
Target of Action
It’s known that benzylic compounds often interact with enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various reactions due to the activation of the benzylic position . This includes SN1, SN2, and E1 reactions, which show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation .
Pharmacokinetics
The molecular properties of the compound, such as its molecular weight of 260330 Da , may influence its bioavailability.
特性
IUPAC Name |
1-phenyl-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCLAPRSZLWPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389208 | |
| Record name | 4-Benzyloxy-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84954-30-3 | |
| Record name | 4-Benzyloxy-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the liquid crystalline properties of 4-benzyloxy-biphenyl and its derivatives?
A: While 4-benzyloxy-biphenyl itself does not exhibit liquid crystalline properties [], its incorporation into larger molecular structures can induce liquid crystallinity. For instance, when incorporated as a side chain in poly[4-(methacryloxy)hexanoloxy-4'-benzyloxy biphenyl], a nematic phase is observed []. Interestingly, dimeric compounds containing 4-benzyloxy-biphenyl connected to cholesterol through varying alkanedioate linkers demonstrate a range of liquid crystalline behaviors, including smectic and cholesteric phases. This highlights the influence of molecular structure and symmetry on the liquid crystalline properties of these compounds [].
Q2: How can 4-benzyloxy-biphenyl be synthesized?
A: 4-Benzyloxy-biphenyl can be synthesized through several routes. One method involves using 4-hydroxybiphenyl as a starting material and subjecting it to a multi-step synthesis including esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This approach results in an overall yield of 57.8% []. Another study describes its use as a building block in the synthesis of side-chain liquid crystalline polymers, although the specific synthetic details for the 4-benzyloxy-biphenyl precursor are not provided in that particular study [].
Q3: What analytical techniques are used to characterize 4-benzyloxy-biphenyl and its derivatives?
A3: Various analytical methods are employed to characterize 4-benzyloxy-biphenyl and its derivatives. Common techniques include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the structure of 4-benzyloxy-biphenyl derivatives, particularly by analyzing proton (1H) NMR spectra [, ].
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule [].
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound [].
- Elemental Analysis: Confirms the elemental composition of the synthesized compound [].
- Differential Scanning Calorimetry (DSC): Used to study the phase transition behavior of liquid crystalline materials containing 4-benzyloxy-biphenyl [, ].
- Polarizing Microscopy: Employed to visually observe and characterize the liquid crystalline phases exhibited by compounds containing 4-benzyloxy-biphenyl [].
Q4: Can 4-benzyloxy-biphenyl be used in materials with nonlinear optical properties?
A: Yes, incorporating 4-benzyloxy-biphenyl as a side chain in liquid crystalline polymers can enhance their nonlinear optical properties []. The liquid crystalline nature of the polymer matrix allows for the alignment of the 4-benzyloxy-biphenyl units, which can improve the material's ability to interact with light in a nonlinear manner. This has potential applications in areas such as optical switching and data storage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



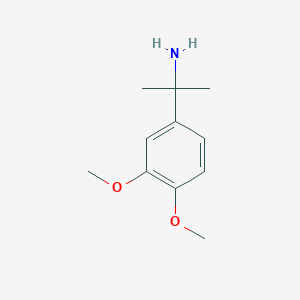
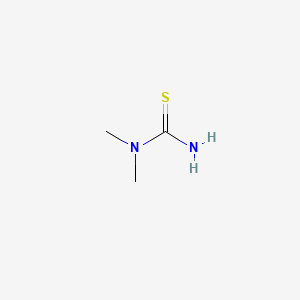
![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)
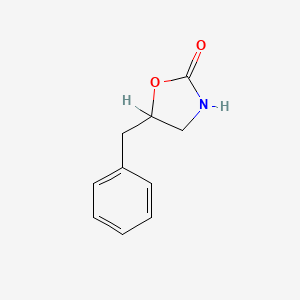


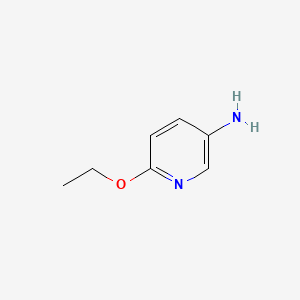
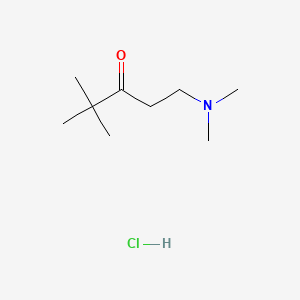


![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)
